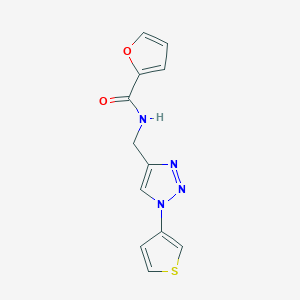
N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)furan-2-carboxamide is a compound with an intricate structure that showcases a combination of furan, triazole, and thiophene rings
Mechanism of Action
Target of Action
Similar compounds such as naphtho[1,2-b]furan-2-carboxamide derivatives have been reported to act as antagonists for the melanin concentrating hormone receptor 1 (mch-r1) . MCH-R1 plays a crucial role in energy homeostasis and is involved in the regulation of feeding behavior and energy expenditure .
Mode of Action
It can be inferred that, like other receptor antagonists, it likely binds to its target receptor and blocks its activation, thereby inhibiting the downstream effects of the receptor’s activation .
Biochemical Pathways
Given its potential role as an mch-r1 antagonist, it may influence pathways related to energy homeostasis, feeding behavior, and possibly obesity .
Result of Action
As a potential mch-r1 antagonist, it might reduce the activation of mch-r1, thereby potentially influencing energy homeostasis and feeding behavior .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Synthesis of the Triazole Ring: : Typically, the triazole ring is synthesized via a Huisgen 1,3-dipolar cycloaddition reaction, where an azide reacts with an alkyne under thermal conditions or with the aid of a copper(I) catalyst.
Formation of the Furan Ring: : The furan-2-carboxamide can be synthesized through the Vilsmeier-Haack reaction, followed by cyclization.
Thiophene Incorporation: : The thiophene ring can be introduced via a cross-coupling reaction such as the Suzuki or Stille coupling.
Industrial Production Methods: In an industrial setting, the synthesis of N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)furan-2-carboxamide would involve optimizing these routes to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions, especially at the thiophene and furan rings, forming sulfoxides or dioxides.
Reduction: : Reduction reactions can be targeted at the nitro group (if present) or other reducible groups within the molecule.
Substitution: : Electrophilic or nucleophilic substitution reactions can occur, especially at positions susceptible to such reactions, like the hydrogen atoms in the thiophene or furan rings.
Oxidation: : Reagents like mCPBA (meta-Chloroperoxybenzoic acid) or chromium trioxide can be used.
Reduction: : Common reagents include hydrogen in the presence of palladium or other metal catalysts.
Substitution: : Reagents like halogens or alkylating agents are used under varying conditions, from mild to strong acidic or basic environments.
Major Products Formed: The major products from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones from the thiophene ring, while substitution reactions could result in halogenated derivatives of the compound.
Scientific Research Applications
Chemistry:
Catalysis: : The unique structural features of N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)furan-2-carboxamide make it an interesting candidate for catalytic applications, particularly in organic synthesis.
Biological Activity: : This compound has potential as a pharmacophore in drug design due to its ability to interact with biological macromolecules, potentially leading to new therapeutic agents.
Drug Development: : Its heterocyclic nature suggests it might serve as a backbone for developing drugs targeting various diseases, including infections, inflammation, and cancer.
Material Science: : The compound can be used in developing new materials with specific electronic or optical properties, useful in electronics and photonics.
Comparison with Similar Compounds
Similar Compounds:
N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)furan-2-carboxamide: : Substitution at a different position on the thiophene ring.
N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)furan-3-carboxamide: : Substitution at the furan ring.
Uniqueness: The uniqueness of N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)furan-2-carboxamide lies in its specific substitution pattern, which imparts distinct electronic and steric properties. This unique arrangement can result in different reactivity and interactions compared to its analogs, making it a valuable compound for further research and application.
For questions or further information about this fascinating compound, just ask!
Properties
IUPAC Name |
N-[(1-thiophen-3-yltriazol-4-yl)methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O2S/c17-12(11-2-1-4-18-11)13-6-9-7-16(15-14-9)10-3-5-19-8-10/h1-5,7-8H,6H2,(H,13,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLVZHSGPVIZQFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NCC2=CN(N=N2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
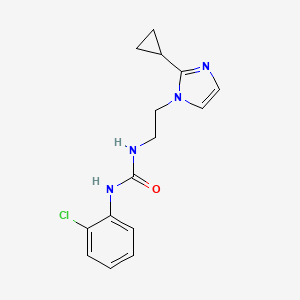
![N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]adamantane-1-carboxamide](/img/structure/B2958220.png)
![4-chloro-12-(3,4-dimethylbenzenesulfonyl)-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2958222.png)
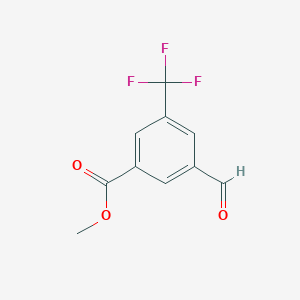
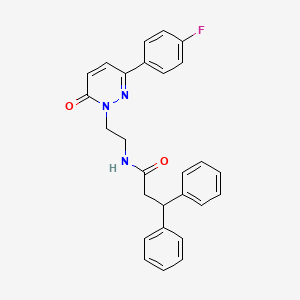
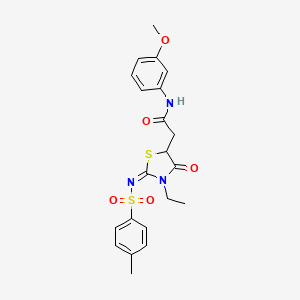
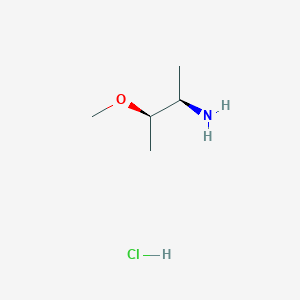
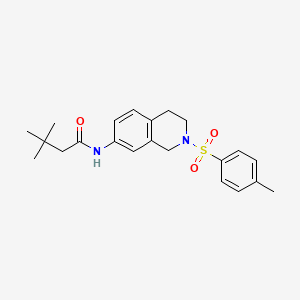
![N-[(1-Pyrimidin-2-ylpiperidin-3-yl)methyl]but-2-ynamide](/img/structure/B2958231.png)
![6-[(3,4-Dichlorophenyl)methyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2958232.png)
![6-(2,5-dimethoxyphenyl)-2-[(4-methylphenyl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2958233.png)
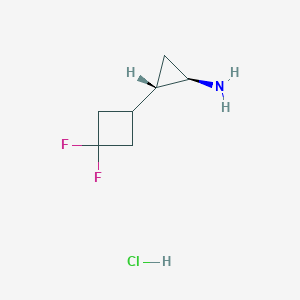
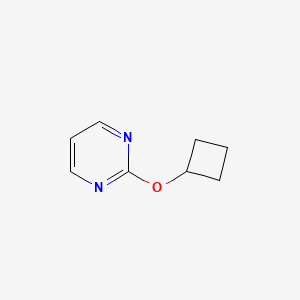
![N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide hydrochloride](/img/structure/B2958240.png)
